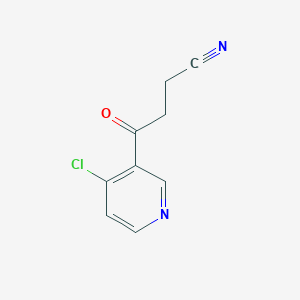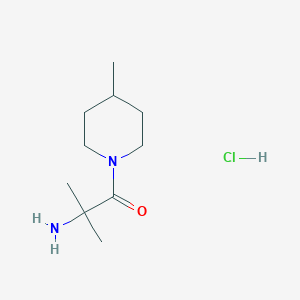
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid
概要
説明
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, including those related to 3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid, have been studied for their antitumor, antifungal, and antibacterial activities. These compounds exhibit potential pharmacophore sites for these applications (Titi et al., 2020).
Interactions with DNA Gyrase : In silico studies of pyrazole-based drug molecules, including derivatives of this compound, show activity against bacterial DNA gyrase, suggesting their potential as antibacterial agents (Shubhangi et al., 2019).
Cancer Inhibitory Activity : Specific derivatives of pyrazole have been evaluated for anticancer activity, showing promising results against various cancer cell lines (Jing et al., 2012).
Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their optical nonlinearity, indicating potential use in optical limiting applications (Chandrakantha et al., 2013).
Anti-inflammatory Agents : Thiadiazole pyrazolene anthranilic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Kumar, 2022).
Thermal Properties of Vanadyl Complexes : Studies on azo-Schiff base compounds derived from pyrazole, including this compound, focus on their thermal properties and biological activity against bacterial species (Al‐Hamdani et al., 2016).
Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates, related to this compound, explores their hydrogen-bonded supramolecular structures (Portilla et al., 2007).
In Vitro Biological Properties of Copper(II) Complex : A copper(II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid demonstrates inhibition of protein tyrosine phosphatase 1B and antiproliferative effects against breast cancer cells (Li et al., 2021).
Isoxazole/Pyrimidine/Pyrazole Substituted Benzimidazole Analogs : Studies on benzimidazole analogs, including pyrazole derivatives, focus on their analgesic, anti-inflammatory, and antimicrobial activities (Chikkula & Sundararajan, 2017).
Corrosion Inhibitors for Steel : Pyrazole derivatives, closely related to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007).
作用機序
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets within microbial cells.
Mode of Action
It’s known that similar compounds can inhibit the growth of certain strains of bacteria .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial growth , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may disrupt essential cellular processes in microbes.
生化学分析
Biochemical Properties
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation . Additionally, this compound can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting their activity or altering their function . This binding can lead to enzyme inhibition, reducing the catalytic activity of enzymes involved in inflammatory pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory effects, reducing inflammation and pain . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, affecting its therapeutic potential . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . The distribution of this compound within the body can influence its therapeutic effects and toxicity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its activity and function . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWVSIXBFPESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

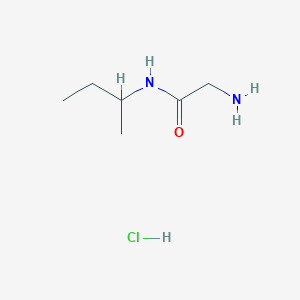

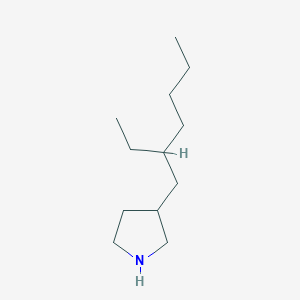
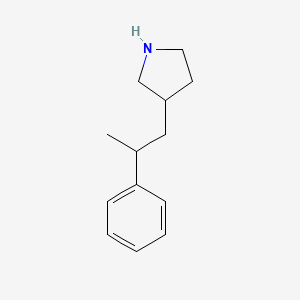
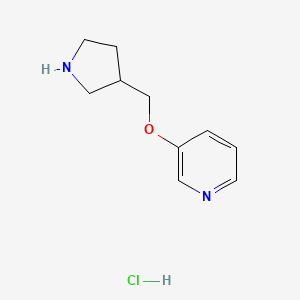
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
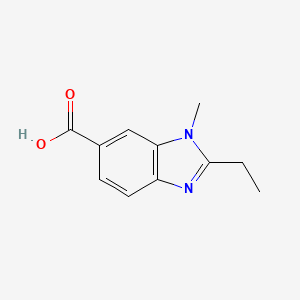

![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)
